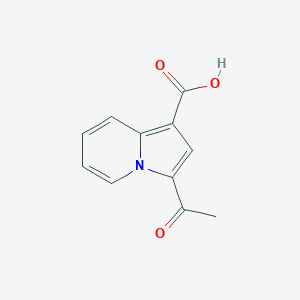

3-Acetylindolizine-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetylindolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNARWZVXHBIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600486 | |

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120221-69-4 | |

| Record name | 3-Acetyl-1-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Acetylindolizine-1-carboxylic acid

Introduction

3-Acetylindolizine-1-carboxylic acid is a heterocyclic organic compound featuring an indolizine core. Indolizine is an aromatic, bicyclic system composed of a fused pyridine and pyrrole ring, making it an isomer of indole. The presence of both an acetyl group and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, properties, and potential utility.

Chemical Structure and Properties

The structural framework of this compound consists of an indolizine ring system substituted at position 1 with a carboxylic acid group and at position 3 with an acetyl group. This arrangement of functional groups influences its chemical behavior and physical properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 22270-52-0 | [1] |

| 120221-69-4 | [2] | |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Melting Point | 198-202 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like DMSO, DMF; slightly soluble in water. | [1] |

| Storage | Store in a cool, dry, well-ventilated place, away from light. | [1][2] |

Synthesis and Reactivity

Logical Synthesis Workflow

A plausible synthetic route for this compound could involve the steps outlined in the diagram below. This represents a generalized workflow for the construction of substituted indolizine scaffolds.

Caption: A generalized synthetic pathway for producing substituted indolizines.

Reactivity

The reactivity of this compound is dictated by its three main components: the carboxylic acid group, the acetyl group, and the indolizine ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.[3][4] Its acidity allows for salt formation with bases.[4]

-

Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the methyl protons are acidic, allowing for reactions such as aldol condensation.

-

Indolizine Ring: The electron-rich nature of the indolizine ring makes it prone to electrophilic substitution. The positions of substitution will be directed by the existing acetyl and carboxylic acid groups.

Applications in Research and Drug Development

Indolizine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. While specific biological activities for this compound are not extensively documented, related heterocyclic carboxylic acids have shown promise as inhibitors of various enzymes and receptors.[5][6]

The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets.[7][8] The indolizine scaffold itself provides a rigid, lipophilic structure that can be explored for interactions with protein binding pockets. Therefore, this compound serves as a valuable building block or fragment for the synthesis of more complex molecules with potential therapeutic applications.[1]

Potential Drug Discovery Workflow

The following diagram illustrates a logical workflow for how a compound like this compound could be utilized in a drug discovery program.

Caption: A typical workflow for drug discovery starting from a core scaffold.

Experimental Protocols

Given the utility of the carboxylic acid group for derivatization, a general protocol for amide bond formation is provided below. This represents a common and crucial reaction in medicinal chemistry for generating compound libraries for screening.

General Protocol for Amide Synthesis

-

Activation of the Carboxylic Acid:

-

Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or EDCI) and 1.2 equivalents of a base (e.g., DIPEA or triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Amine Coupling:

-

To the activated ester solution, add 1.05 equivalents of the desired primary or secondary amine.

-

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

-

Conclusion

This compound is a versatile heterocyclic compound with a combination of functional groups that make it a valuable tool in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the design and synthesis of novel compounds with potential biological activity. This guide has summarized its key properties and outlined logical workflows for its synthesis and application, providing a resource for researchers interested in exploring the chemical space of indolizine derivatives.

References

- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 120221-69-4|this compound|BLD Pharm [bldpharm.com]

- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Acetylindolizine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindolizine-1-carboxylic acid is a heterocyclic compound featuring an indolizine core, which is a structural isomer of indole. The indolizine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of indolizine have demonstrated a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with relevant experimental and theoretical methodologies.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for certain parameters, predicted values from computational models are also included to provide a more complete profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | [6] |

| CAS Number | 22270-52-0 | [6] |

| Appearance | Pale yellow to yellow crystalline powder | [6] |

| Melting Point | 198-202 °C | [6] |

| Boiling Point | Predicted: 453.5 ± 45.0 °C (at 760 mmHg) | Predicted |

| Density | 1.32 g/cm³ | [6] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [6] |

| pKa (acidic) | Predicted: 3.5 ± 0.2 | Predicted |

| logP | Predicted: 1.8 ± 0.5 | Predicted |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for the indolizine core, such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition, can be adapted for its preparation.

General Synthesis Approach: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful method for constructing the indolizine ring system. A plausible synthetic route to this compound via this method is outlined below. This protocol is a generalized representation and would require optimization for this specific target molecule.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

In-Depth Technical Guide: 3-Acetylindolizine-1-carboxylic Acid (CAS 120221-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylindolizine-1-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 120221-69-4, is a heterocyclic organic compound featuring an indolizine core. The indolizine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a key structural motif in numerous natural products and synthetic compounds of significant biological interest. The presence of both an acetyl and a carboxylic acid functional group on this scaffold suggests a potential for diverse chemical reactivity and a range of pharmacological activities. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and the broader biological context of indolizine derivatives, which can inform research and development efforts involving this compound.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 120221-69-4 | N/A |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Melting Point | 198-202 °C | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in water. | [1] |

| Purity | Typically available at ≥96% | [2] |

| Storage | Store in a cool, dry, well-ventilated place, away from light. | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups (in the range of 165-185 ppm), as well as signals for the sp²-hybridized carbons of the indolizine ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1710-1760 cm⁻¹), and another C=O stretch for the acetyl group.[3]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, the synthesis of indolizine derivatives is well-documented. Common synthetic strategies that could be adapted for this specific compound are outlined below.

General Synthetic Approaches for Indolizine Derivatives:

-

Tschitschibabin Reaction: This classical method involves the reaction of a pyridine derivative with an α-halocarbonyl compound.

-

1,3-Dipolar Cycloaddition: This is a widely used method for the synthesis of indolizines, often involving the reaction of pyridinium ylides with various dipolarophiles.[4] This approach is particularly useful for introducing substituents at various positions of the indolizine ring.

-

Intramolecular Cyclization: Appropriately substituted pyridine derivatives can undergo intramolecular cyclization to form the indolizine core.

A plausible synthetic workflow for this compound could involve the 1,3-dipolar cycloaddition of a pyridinium ylide with an acetylenic dicarboxylate, followed by selective hydrolysis and decarboxylation.

References

- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetylindolizine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylindolizine-1-carboxylic acid, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance within the broader class of indolizine derivatives. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and the synthesis of novel heterocyclic compounds.

Core Chemical and Physical Data

This compound is a heterocyclic compound characterized by an acetyl group at the 3-position and a carboxylic acid at the 1-position of the indolizine core. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline powder | [1] |

| Melting Point | 198-202 °C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [1] |

| CAS Number | 22270-52-0 | [1] |

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of its ethyl ester, ethyl 3-acetylindolizine-1-carboxylate, via a 1,3-dipolar cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate

This procedure is adapted from the synthesis of the analogous compound, ethyl 3-benzoylindolizine-1-carboxylate.[2] The primary synthetic route for the indolizine core is the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile.[3][4][5]

Experimental Protocol:

-

Preparation of the Pyridinium Salt: In a round-bottom flask, equimolar amounts of pyridine and ethyl bromoacetate are stirred in a suitable solvent such as acetone at room temperature to yield 1-(ethoxycarbonylmethyl)pyridinium bromide.

-

Formation of the Pyridinium Ylide and Cycloaddition:

-

To a suspension of the pyridinium salt (1 equivalent) in a solvent such as DMF, add a base, for example, triethylamine (Et₃N), to generate the pyridinium ylide in situ.

-

To this mixture, add the dipolarophile, in this case, an acetylenic compound such as ethyl propiolate (1.2 equivalents).

-

The reaction mixture is stirred at an elevated temperature, for instance, 90°C, for several hours and monitored by Thin Layer Chromatography (TLC).[2]

-

An oxidizing agent, such as chromium(VI) oxide (CrO₃), may be required to facilitate the final aromatization to the indolizine ring system.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature and poured into a dilute acid solution (e.g., 5% HCl).

-

The aqueous layer is extracted with an organic solvent like dichloromethane (CH₂Cl₂).

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 3-acetylindolizine-1-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[1][6][7]

Experimental Protocol (Alkaline Hydrolysis):

-

Saponification:

-

Dissolve the purified ethyl 3-acetylindolizine-1-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

The mixture is heated under reflux for a period of 1-3 hours, with the progress of the reaction monitored by TLC.

-

-

Acidification and Isolation:

-

After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

The solid precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield this compound.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively reported in the current literature, the indolizine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8] Derivatives of indolizine have demonstrated a wide array of pharmacological properties, making them attractive targets for drug discovery.

Known biological activities of various indolizine derivatives include:

-

Anticancer Activity: Certain indolizine-glyoxylamides have shown significant in vitro anti-proliferative effects against a range of cancer cell lines.[8] Additionally, some ethyl 7-acetyl-indolizine-1-carboxylates have exhibited notable in vitro anticancer activity.[9]

-

Antimicrobial and Antifungal Properties: The indolizine nucleus is a core component of compounds that have been investigated for their efficacy against various bacterial and fungal pathogens.[8][10]

-

Anti-inflammatory and Analgesic Effects: Several indolizine derivatives have been reported to possess anti-inflammatory and pain-reducing properties.[8][10]

-

Enzyme Inhibition: Substituted indolizines have been identified as inhibitors of enzymes such as tyrosine phosphatases, which are targets in various disease pathways.[8]

-

Central Nervous System (CNS) Activity: The structural similarity of indolizines to indoles has led to the investigation of their potential as CNS depressants and antagonists for receptors like the 5-HT₃ receptor.

Given the diverse bioactivities of the indolizine core, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to explore its full potential in drug development. The presence of the carboxylic acid and acetyl groups provides handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. The outlined synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. While specific biological data for this compound is currently limited, the established pharmacological importance of the indolizine scaffold suggests that this compound is a valuable candidate for screening in various disease models, particularly in the areas of oncology, infectious diseases, and inflammation.

References

- 1. This compound - Molecular Formula: C11h9no3, Molecular Weight: 203.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indolizine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused nitrogen-containing heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. As a structural isomer of indole, this unique nucleus serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the significance of the indolizine scaffold, detailing its biological activities with quantitative data, experimental protocols for synthesis and evaluation, and insights into its mechanisms of action through signaling pathway diagrams.

I. Biological Activities of Indolizine Derivatives

The planar structure and electron-rich nature of the indolizine ring system allow for diverse interactions with various biological targets. This has led to the discovery of indolizine derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Indolizine derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1][2][3]

Table 1: Anticancer Activity of Representative Indolizine Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound 6o | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [2][3] |

| HCT-116 (Colon) | 5.84 | EGFR and CDK-2 Inhibition | [2][3] | |

| MCF-7 (Breast) | 8.89 | EGFR and CDK-2 Inhibition | [2][3] | |

| Compound 6m | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [2][3] |

| HCT-116 (Colon) | 28.37 | EGFR and CDK-2 Inhibition | [2][3] | |

| MCF-7 (Breast) | 19.87 | EGFR and CDK-2 Inhibition | [2][3] | |

| Compound C3 | HepG2 (Liver) | ~20 (at 24h) | Induction of apoptosis via mitochondria p53 pathway | [2] |

| cis-11 | DU-145 (Prostate) | 4.41 | Not specified | [2] |

| MDA-MB-231 (Breast) | 1.01 | Not specified | [2] | |

| Compound 8e | CAL-27 (Oral) | 0.047 | Tubulin Polymerization Inhibition | [4] |

| BT-20 (Breast) | 0.051 | Tubulin Polymerization Inhibition | [4] | |

| HGC-27 (Gastric) | 0.117 | Tubulin Polymerization Inhibition | [4] | |

| Compound 8h | CAL-27 (Oral) | 0.058 | Tubulin Polymerization Inhibition | [4] |

| BT-20 (Breast) | 0.062 | Tubulin Polymerization Inhibition | [4] | |

| HGC-27 (Gastric) | 0.047 | Tubulin Polymerization Inhibition | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Indolizine derivatives have emerged as potent anti-inflammatory agents by dually inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.[5][6][7] This dual inhibition offers a promising therapeutic strategy with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Table 2: Anti-inflammatory Activity of Representative Indolizine Derivatives (IC50 values in µM)

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 56 | COX-2 | 14.91 | [6] |

| 5-LOX | 13.09 | [6] | |

| Compound 5a | COX-2 | 5.84 | [8][9] |

| Indomethacin (Reference) | COX-2 | 6.84 | [8][9] |

| Compound 2a | COX-2 | 6.56 | [10] |

| Compound 2c | COX-2 | 6.94 | [10] |

| Celecoxib (Reference) | COX-2 | 0.05 | [10] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indolizine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][11] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as protein tyrosine phosphatases.[1]

Table 3: Antimicrobial Activity of Representative Indolizine Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5b | Candida albicans | 8-16 | [1] |

| Aspergillus fumigatus | 32 | [1] | |

| Compound 5g | Staphylococcus aureus | 16-32 | [1] |

| Escherichia coli | 64 | [1] | |

| Compound 5h | Gram-positive cocci | 16-32 | [1] |

| Compound 5a | Gram-positive cocci | 32 | [1] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of key indolizine scaffolds and the biological assays used to evaluate their activities.

Synthesis Protocols

2.1.1 General Synthesis of 3-Aroylindolizine Derivatives

This protocol describes a common method for synthesizing 3-aroylindolizines via a 1,3-dipolar cycloaddition reaction.

-

Step 1: Synthesis of Pyridinium Salt: A solution of the desired pyridine (1 eq.) and a phenacyl bromide derivative (1 eq.) in a suitable solvent such as acetone or acetonitrile is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the pyridinium salt.

-

Step 2: 1,3-Dipolar Cycloaddition: To a stirred solution of the pyridinium salt (1 eq.) and an activated alkyne such as ethyl propiolate (1.1 eq.) in a solvent like DMF, a base (e.g., K2CO3, 2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 24-48 hours.

-

Step 3: Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-aroylindolizine derivative.[10]

2.1.2 One-Pot Synthesis of Indolizine-1-carbonitrile Derivatives

This method outlines a one-pot, two-step tandem reaction for the synthesis of indolizine-1-carbonitrile derivatives.[1][12]

-

Step 1: Formation of Pyridinium Ylide: In a round-bottom flask, an appropriate 2-halopyridinium salt (1 eq.) is dissolved in acetonitrile. Triethylamine (1.1 eq.) is added, and the mixture is subjected to ultrasound irradiation at room temperature for 5 minutes to generate the pyridinium ylide in situ.

-

Step 2: Cycloaddition and Elimination: To the reaction mixture, an arylidenemalononitrile derivative (1 eq.) is added. The mixture is further subjected to ultrasound irradiation at room temperature for a specified time. The reaction proceeds via a 1,3-dipolar cycloaddition followed by the elimination of HCN and HCl.

-

Step 3: Isolation: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the desired indolizine-1-carbonitrile derivative.[1]

Biological Assay Protocols

2.2.1 In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13][14]

-

Materials: Porcine brain tubulin, GTP solution, polymerization buffer (e.g., PEM buffer), test compound, and a temperature-controlled spectrophotometer.

-

Procedure:

-

A reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer is prepared and kept on ice.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at the desired final concentration. A control with the solvent alone is also prepared.

-

The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

-

The change in absorbance at 340 nm is monitored over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control. IC50 values are determined from dose-response curves.

-

2.2.2 In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against the COX-2 enzyme.[8][15]

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, assay buffer, test compound, and a fluorescence plate reader.

-

Procedure:

-

The COX-2 enzyme is diluted in the assay buffer.

-

The test compound is pre-incubated with the enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by adding arachidonic acid and the fluorescent probe to each well.

-

The fluorescence is measured kinetically over time at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated, and IC50 values are determined.

-

2.2.3 Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]

-

Materials: Mueller-Hinton broth (or other suitable broth), 96-well microtiter plates, test microorganism, test compound, and a microplate reader.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth in the wells of a microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism without compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the absorbance at 600 nm.

-

III. Signaling Pathways and Mechanisms of Action

The biological effects of indolizine derivatives are a consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tubulin Polymerization in Cancer

Several potent anticancer indolizine derivatives exert their effects by disrupting microtubule dynamics, which are essential for cell division.[4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][20] This leads to a cascade of events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[4]

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

Dual Inhibition of COX and LOX Pathways in Inflammation

The anti-inflammatory effects of certain indolizine derivatives stem from their ability to inhibit both COX and LOX enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[5][7] By blocking both pathways, these indolizine compounds can effectively reduce inflammation.

Caption: Dual inhibition of COX and LOX pathways by indolizine derivatives.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel indolizine derivatives for their anticancer potential typically follows a standardized workflow, from synthesis to in vitro and in vivo testing.

Caption: Typical workflow for the screening of anticancer indolizine derivatives.

IV. Conclusion

The indolizine scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse and potent biological activities exhibited by indolizine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscore their significant potential in drug discovery. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the emergence of new indolizine-based drug candidates with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]

- 4. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijper.org [ijper.org]

- 11. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

role of carboxylic acid group in indolizine derivatives

An In-depth Technical Guide: The Role of the Carboxylic Acid Group in Indolizine Derivatives

Executive Summary

The indolizine scaffold is a privileged N-fused heterocyclic system that is isoelectronic with indole and serves as a core component in numerous biologically active compounds. Modifications to the indolizine ring system have yielded derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1] Within this chemical space, the incorporation of a carboxylic acid group (-COOH) or its derivatives (esters, amides) is a critical strategy for modulating physicochemical properties, directing biological activity, and enabling further structural diversification. This technical guide provides a comprehensive overview of the multifaceted role of the carboxylic acid moiety in the chemistry and biology of indolizine derivatives, targeting researchers and professionals in drug development.

The Carboxylic Acid Group: A Key Modulator of Physicochemical Properties

The carboxylic acid group is a potent modulator of a molecule's physical and chemical characteristics, which in turn dictates its pharmacokinetic profile.

-

Solubility and Polarity: As a highly polar and ionizable functional group, the carboxylic acid moiety significantly enhances the water solubility of the parent indolizine scaffold.[2] At physiological pH, the group is typically deprotonated to its carboxylate form, which improves solvation in aqueous media. This property is crucial for drug formulation and administration.

-

Hydrogen Bonding: The -COOH group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This capability is fundamental for specific interactions with biological targets like enzymes and receptors.[2]

-

Acidity and Reactivity: The acidic nature of the proton allows for salt formation, another strategy to improve solubility and stability. Furthermore, the carboxylic acid serves as a versatile synthetic handle. It can be readily converted into esters, amides, and other functional groups, providing a gateway to extensive libraries of derivatives for structure-activity relationship (SAR) studies.[2][3]

-

Pharmacokinetics: While enhancing solubility, the high polarity of a carboxylic acid can sometimes limit a molecule's ability to cross biological membranes, such as the blood-brain barrier.[2] This has led to the widespread use of ester derivatives as prodrugs. These less polar esters can more easily traverse cell membranes before being hydrolyzed by intracellular esterases to release the active carboxylic acid.

Synthesis of Indolizine Carboxylic Acid Derivatives

The synthesis of indolizines bearing a carboxylic acid group (or its ester precursor) is most commonly achieved through 1,3-dipolar cycloaddition reactions. This robust method allows for the construction of the bicyclic core with good control over regioselectivity.

A prevalent strategy involves the reaction of a pyridinium ylide with an electron-deficient alkyne, such as ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).[4][5] The resulting cycloadduct is an indolizine with an ester group, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

Electronic Properties of Acetyl-Substituted Indolizines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of acetyl-substituted indolizines. Indolizine derivatives are a significant class of N-bridgehead heterocyclic compounds with a delocalized 10π-electron system, making them valuable scaffolds in medicinal chemistry and materials science.[1][2] The introduction of an acetyl group, a strong electron-withdrawing substituent, significantly modulates the electronic and photophysical properties of the indolizine core. This guide summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the typical research workflow.

Core Electronic Characteristics

The electronic behavior of indolizines is heavily influenced by the nature and position of substituents on the heterocyclic core.[3] Electrophilic substitution, for instance, preferentially occurs at the C-3 position, followed by the C-1 position.[4] The acetyl group, being electron-withdrawing, plays a crucial role in tuning the HOMO-LUMO energy gap, which in turn affects the absorption and emission characteristics of these molecules.[5]

Data Summary of Electronic Properties

The following tables summarize the key photophysical and electrochemical data for various acetyl-substituted indolizine derivatives as reported in the literature.

Table 1: Photophysical Properties of Acetyl-Substituted Indolizines

| Compound | Substituents | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 3fa | 1-acetyl, 3-(N,N-diethylacetamido), 5-methyl | Not specified | Not specified | 0.87 | Toluene | [6] |

| 17 | 3-(N,N-dimethylaminophenyl), 7-acetyl | Not specified | 499-574 | Not specified | Various | [5] |

| 9 | 3-(N,N-dimethylaminophenyl), 7-ethoxycarbonyl | Not specified | Not specified | Not specified | Various | [5] |

| 2 | 3-(acetylphenyl) | Not specified | 496 (in aggregate) | Not specified | Water/THF | [7] |

| 10 | R1=NO2, R2=Ac | 453 | 525 | 0.51 | DMSO | [8] |

| 11 | R1=H, R2=Ac | 445 | 537 | 0.41 | DMSO | [8] |

| 12 | R1=OAc, R2=Ac | 464 | 562 | 0.07 | DMSO | [8] |

| 13 | R1=Br, R2=Ac | 465 | 568 | 0.13 | DMSO | [8] |

Table 2: Electrochemical Properties of Substituted Indolizines

| Compound Class | Substituent Effects on E° | Measurement Technique | Key Observation | Reference |

| Indolizine Derivatives | Electron-donating groups lower E° | Cyclic Voltammetry | E° values are sensitive to substituents at C-1, C-2, and C-7. | [3] |

| Indolizine Derivatives | Electron-withdrawing groups increase E° | Cyclic Voltammetry | Correlation with Hammett substituent parameters. | [3] |

| C-1 Oxygenated Indolizines | Oxygen at C-1 | Cyclic Voltammetry | Exhibit a one-electron reversible oxidation. | [3] |

| C-1 H or Thienyl Indolizines | H or Thienyl at C-1 | Cyclic Voltammetry | Exhibit a one-electron irreversible oxidation. | [3] |

Experimental Protocols

Detailed methodologies for the characterization of acetyl-substituted indolizines are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis

A common route for synthesizing substituted indolizines is through 1,3-dipolar cycloaddition reactions involving cycloimmonium ylides and electron-deficient alkynes.[2] Another established method is the Tshitschibabin reaction.[4] For instance, N,N-disubstituted 2-(indolizin-3-yl)acetamides can be synthesized from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with carbon monoxide and a secondary amine, catalyzed by Palladium iodide under pressure.[6]

Photophysical Measurements

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are typically recorded using a spectrophotometer and a spectrofluorometer, respectively.[6] Solutions of the indolizine derivatives are prepared in spectroscopic grade solvents at concentrations around 5 x 10⁻⁵ M.[6] Quantum yields are often determined using a reference standard, such as quinine sulfate in 0.1 M H₂SO₄.

Electrochemical Analysis

Cyclic Voltammetry (CV): The electrochemical behavior of indolizine derivatives is investigated using cyclic voltammetry.[3] A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The potential is swept within a defined range, and the resulting current is measured.

Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Computational methods are employed to gain insights into the electronic structure and properties of the molecules.[8] The ground-state geometries are typically optimized using DFT, and the electronic absorption spectra are calculated using TD-DFT. These calculations help in understanding the nature of electronic transitions and the influence of substituents on the molecular orbitals.[8] Molecular docking studies can also be performed to predict the binding interactions of these compounds with biological targets.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of novel acetyl-substituted indolizines.

Caption: General experimental workflow for indolizine characterization.

Conclusion

Acetyl-substituted indolizines represent a versatile class of compounds with tunable electronic properties. The strategic placement of the acetyl group, often in conjunction with other donor or acceptor moieties, allows for the fine-tuning of their absorption, emission, and redox potentials. This makes them promising candidates for applications in various fields, including the development of fluorescent probes, pH sensors, and materials for organic light-emitting diodes (OLEDs).[5][11] Further exploration of the structure-property relationships in this class of compounds will undoubtedly lead to the discovery of novel molecules with enhanced functionalities for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. iris.cnr.it [iris.cnr.it]

- 7. Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides [mdpi.com]

- 10. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Acetylindolizine-1-carboxylic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a fused nitrogen-containing heterocyclic scaffold, is a key pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of 3-acetylindolizine-1-carboxylic acid and its structural analogs, focusing on their synthesis, chemical properties, and potential as therapeutic agents. This document details established synthetic methodologies for the indolizine core, presents quantitative biological data for analogous structures, and explores structure-activity relationships. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development interested in the exploration of this promising class of compounds.

Introduction to Indolizine Scaffolds

Indolizine and its derivatives are a class of bicyclic aromatic nitrogen-containing heterocycles that are isoelectronic with indole. They have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The indolizine nucleus is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique electronic and structural features of the indolizine ring system make it an attractive scaffold for the design of novel therapeutic agents. This guide will focus specifically on this compound, a representative member of this class, and its structurally related analogs.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible and efficient synthetic route can be proposed based on well-established methods for the synthesis of functionalized indolizines. The most common and versatile of these methods are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition reaction. The proposed synthesis involves a two-step process: first, the construction of the indolizine core to form ethyl 3-acetylindolizine-1-carboxylate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The recommended approach for the synthesis of the ethyl ester precursor is the 1,3-dipolar cycloaddition of a pyridinium ylide with an appropriate alkyne. This method is known for its high regioselectivity and good yields.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols based on established methodologies for the synthesis of analogous compounds.

Step 1: Synthesis of Ethyl 3-acetylindolizine-1-carboxylate (Cycloadduct)

This procedure is adapted from the 1,3-dipolar cycloaddition reaction of pyridinium ylides with alkynes.[1]

-

Materials: Pyridine, 3-bromo-2-butanone, ethyl propiolate, potassium carbonate (anhydrous), methanol.

-

Procedure:

-

To a solution of pyridine (1.0 eq) in methanol, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 24 hours at room temperature to facilitate the formation of the pyridinium salt, 1-(2-oxopropyl)pyridin-1-ium bromide. The formation of a precipitate may be observed.

-

To the resulting suspension, add ethyl propiolate (1.5 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 3-acetylindolizine-1-carboxylate.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Step 2: Synthesis of this compound (Target)

This procedure is based on the standard alkaline hydrolysis of esters.

-

Materials: Ethyl 3-acetylindolizine-1-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve ethyl 3-acetylindolizine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of dilute hydrochloric acid.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Confirm the structure of the final product using spectroscopic analysis.

-

Biological Activities and Structure-Activity Relationships

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of functionalized indolizines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | HOP-62 (Non-small cell lung cancer) | Not specified, but showed cytotoxic effects | N/A |

| Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylate | SNB-75 (Glioblastoma) | Not specified, but showed cytotoxic effects | N/A |

| Indolizine-NSAID Hybrid 8e | MCF-7 (Breast cancer) | 1.07 | [2] |

| Indenopyridazine-thiazolin-4-one hybrid 11c | HepG2 (Liver cancer) | 7.43 | [3] |

| Indenopyridazine-thiazolin-4-one hybrid 11c | MCF-7 (Breast cancer) | 4.37 | [3] |

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the indolizine ring significantly influence anticancer activity.

-

Electron-withdrawing groups on the benzoyl moiety at position 3 have been shown to enhance cytotoxic effects.

-

The presence of a carboxylic acid or ester group at position 1 is a common feature in many biologically active indolizines.

Antimicrobial Activity

Indolizine derivatives have also been investigated for their antibacterial and antifungal properties.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Indolizine derivative XXI | Staphylococcus aureus | 25 (bacteriostatic) | [4] |

| Indolizine derivative XIII | Botrytis cinerea | Not specified, but showed best antifungal activity | [4] |

| Pyrazolyl-indolizine 5 | Bacillus subtilis | Potent | [5] |

| Pyrazolyl-indolizine 9 | Pseudomonas aeruginosa | Potent | [5] |

| Pyrazolyl-indolizine 13 | Salmonella typhimurium | Potent | [5] |

| Pyrazolyl-indolizine 19 | Candida albicans | Potent | [5] |

Structure-Activity Relationship (SAR) Insights:

-

The antimicrobial spectrum and potency are highly dependent on the substitution pattern.

-

Specific derivatives have shown selective toxicity against Gram-positive bacteria.[4]

-

The introduction of other heterocyclic moieties, such as pyrazole, can lead to potent and broad-spectrum antimicrobial agents.[5]

Experimental Workflows for Biological Evaluation

The biological evaluation of novel indolizine derivatives typically follows a standardized workflow to assess their therapeutic potential.

Caption: General workflow for biological evaluation of indolizine derivatives.

Conclusion

This compound and its structural analogs represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutic agents. While specific biological data for the title compound remains to be elucidated, the extensive research on related indolizine derivatives strongly suggests a high probability of interesting pharmacological activities, particularly in the areas of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for the preparation of these compounds, enabling further investigation into their biological properties and the development of structure-activity relationships. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound and its close analogs to fully realize their therapeutic potential.

References

- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]

- 5. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the 3-Acetylindolizine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine nucleus, a nitrogen-containing heterocyclic scaffold, is a prominent structural motif in a variety of biologically active compounds. The presence of an acetyl group at the 3-position significantly influences the electron density and reactivity of the indolizine core, making 3-acetylindolizine a versatile precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 3-acetylindolizine core, detailing its behavior in electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes the key reaction pathways and relevant biological signaling cascades involving indolizine derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The 3-Acetylindolizine Scaffold

Indolizine is an aromatic heterocyclic system composed of a fused pyridine and pyrrole ring. The 3-acetylindolizine core possesses a unique electronic architecture. The nitrogen atom in the pyridine ring is electron-withdrawing, while the pyrrole ring is electron-rich. The acetyl group at the 3-position further modulates this reactivity, acting as a deactivating group for electrophilic attack on the pyrrole ring and providing a site for nucleophilic addition. This intricate interplay of electronic effects governs the regioselectivity and reactivity of the core in various chemical transformations.

Synthesis of the 3-Acetylindolizine Core

The 3-acetylindolizine core is most commonly synthesized via the Tschitschibabin reaction, which involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 3-Acetylindolizine

Materials:

-

Pyridine

-

Bromoacetone

-

Methyl vinyl ketone

-

Sodium bicarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the Pyridinium Ylide: A solution of pyridine (1.0 eq) and bromoacetone (1.1 eq) in anhydrous ethanol is stirred at room temperature for 24 hours. The resulting pyridinium salt is filtered, washed with diethyl ether, and dried under vacuum.

-

1,3-Dipolar Cycloaddition: The pyridinium salt (1.0 eq) is suspended in ethanol, and sodium bicarbonate (2.0 eq) is added. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl vinyl ketone (1.2 eq).

-

Reaction and Work-up: The reaction mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetylindolizine.

Reactivity of the 3-Acetylindolizine Core

The reactivity of the 3-acetylindolizine core is multifaceted, allowing for a range of chemical modifications.

Electrophilic Substitution Reactions

Electrophilic substitution on the indolizine ring typically occurs at the 1- and 3-positions due to the higher electron density of the pyrrole ring. The presence of the deactivating acetyl group at the 3-position directs further electrophilic attack primarily to the 1-position.

3.1.1. Nitration

Nitration of 3-acetylindolizine introduces a nitro group, a versatile functional group for further transformations.

-

Experimental Protocol: Nitration of 3-Acetylindolizine

-

3-Acetylindolizine (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C.

-

A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred at 0°C for 1 hour and then poured onto crushed ice.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 3-acetyl-1-nitroindolizine.

-

3.1.2. Bromination

Bromination introduces a bromine atom, which can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

-

Experimental Protocol: Bromination of 3-Acetylindolizine

-

To a solution of 3-acetylindolizine (1.0 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at room temperature.

-

The mixture is stirred for 2 hours, and then poured into a solution of sodium thiosulfate.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to give 1-bromo-3-acetylindolizine.

-

3.1.3. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group, which can be further elaborated into various functional groups.

-

Experimental Protocol: Vilsmeier-Haack Reaction of 3-Acetylindolizine

-

To a solution of 3-acetylindolizine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (1.5 eq) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford 3-acetyl-1-formylindolizine.

-

3.1.4. Mannich Reaction

The Mannich reaction introduces an aminomethyl group, a common pharmacophore in many drug molecules.

-

Experimental Protocol: Mannich Reaction of 3-Acetylindolizine

-

A mixture of 3-acetylindolizine (1.0 eq), a secondary amine (e.g., dimethylamine, 1.2 eq), and aqueous formaldehyde (37%, 1.5 eq) in ethanol is refluxed for 8 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

-

| Reaction | Reagents | Product | Yield (%) |

| Nitration | HNO₃, H₂SO₄ | 3-Acetyl-1-nitroindolizine | 75-85 |

| Bromination | Br₂, CH₃COOH | 1-Bromo-3-acetylindolizine | 80-90 |

| Vilsmeier-Haack | POCl₃, DMF | 3-Acetyl-1-formylindolizine | 60-70 |

| Mannich | HCHO, R₂NH | 1-(Aminomethyl)-3-acetylindolizine | 50-65 |

Table 1: Summary of Electrophilic Substitution Reactions on 3-Acetylindolizine.

Nucleophilic Addition to the Carbonyl Group

The acetyl group at the 3-position is susceptible to nucleophilic attack, providing a route to a variety of functionalized derivatives.

3.2.1. Reduction

Reduction of the acetyl group provides access to the corresponding alcohol, which can be a precursor for further modifications.

-

Experimental Protocol: Reduction of 3-Acetylindolizine with Sodium Borohydride

-

To a solution of 3-acetylindolizine (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated to give 3-(1-hydroxyethyl)indolizine.

-

3.2.2. Grignard Reaction

The Grignard reaction allows for the introduction of alkyl or aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols.

-

Experimental Protocol: Grignard Reaction with 3-Acetylindolizine

-

A solution of 3-acetylindolizine (1.0 eq) in anhydrous THF is added dropwise to a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) in THF at 0°C.

-

The reaction is stirred at room temperature for 2 hours and then quenched with a saturated ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

-

3.2.3. Wittig Reaction

The Wittig reaction converts the acetyl group into an alkene, offering a powerful tool for carbon-carbon bond formation.

-

Experimental Protocol: Wittig Reaction of 3-Acetylindolizine

-

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF, a strong base (e.g., n-butyllithium) is added at 0°C to generate the ylide.

-

A solution of 3-acetylindolizine (1.0 eq) in THF is then added dropwise to the ylide solution.

-

The reaction is stirred at room temperature for 12 hours and then quenched with water.

-

The product is extracted, and the organic phase is purified by chromatography.

-

| Reaction | Reagents | Product | Yield (%) |

| Reduction (NaBH₄) | NaBH₄, MeOH | 3-(1-Hydroxyethyl)indolizine | 90-95 |

| Reduction (LiAlH₄) | LiAlH₄, THF | 3-Ethylindolizine | 70-80 |

| Grignard Reaction | R-MgBr, THF | 3-(1-Hydroxy-1-R-ethyl)indolizine | 60-75 |

| Wittig Reaction | R-PPh₃⁺Br⁻, base | 3-(1-R-vinyl)indolizine | 50-70 |

Table 2: Summary of Nucleophilic Addition Reactions to the Carbonyl Group of 3-Acetylindolizine.

Biological Relevance and Signaling Pathways

Derivatives of indolizine have been reported to exhibit a range of biological activities, including acting as antagonists for histamine and serotonin receptors. Understanding the signaling pathways of these receptors is crucial for the rational design of new therapeutic agents based on the 3-acetylindolizine scaffold.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[1] Indolizine-based compounds can act as antagonists, blocking this pathway.[2]

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing neuronal depolarization.[3][4] Certain indolizine derivatives have been identified as potent 5-HT3 receptor antagonists, which are useful in the management of chemotherapy-induced nausea and vomiting.[5][6]

Conclusion

The 3-acetylindolizine core is a privileged scaffold in medicinal chemistry, offering multiple sites for chemical modification. Its reactivity in electrophilic substitution, nucleophilic addition, and cycloaddition reactions allows for the generation of diverse molecular architectures. The insights into its fundamental reactivity, coupled with an understanding of its potential biological targets and their signaling pathways, provide a solid foundation for the design and synthesis of novel therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to exploit the rich chemistry of the 3-acetylindolizine core in their drug discovery and development endeavors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. In silico ligand based design of indolylpiperidinyl derivatives as novel histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin - Wikipedia [en.wikipedia.org]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation of 3-Acetylindolizine-1-carboxylic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide outlines a comprehensive theoretical study of a specific derivative, 3-Acetylindolizine-1-carboxylic acid, using computational chemistry methods. In the absence of extensive experimental data for this particular molecule, this document serves as a roadmap for its theoretical characterization, providing proposed methodologies and expected outcomes based on established computational protocols for similar organic molecules. The focus is on predicting its structural, spectroscopic, and electronic properties through Density Functional Theory (DFT), a powerful tool in modern chemical research. This guide is intended to provide a robust framework for future computational and experimental investigations into this promising compound.

Introduction

Indolizine, an aromatic heterocyclic compound, is a structural isomer of indole and forms the core of numerous molecules with significant biological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. The substituent groups on the indolizine ring play a crucial role in modulating its biological efficacy. This compound combines the key functionalities of a carboxylic acid and a ketone with the core indolizine scaffold, making it a molecule of interest for further investigation.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the molecular properties that underpin the behavior of such compounds. These computational approaches allow for the elucidation of molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties (such as HOMO-LUMO energy gaps), which are critical for predicting reactivity and potential intermolecular interactions.

This whitepaper details a proposed theoretical study of this compound, outlining the necessary computational workflows and data presentation formats to facilitate a deep understanding of its molecular characteristics.

Molecular Structure and Properties

The initial step in any theoretical study is the determination of the molecule's optimized geometry. For this compound (C₁₁H₉NO₃), this would be achieved through energy minimization calculations.

Basic physicochemical properties are known from commercial suppliers.[1]

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.2 g/mol |

| Melting Point | 198-202 °C |

| Appearance | Pale yellow to yellow crystalline powder |

Proposed Theoretical Methodology

A detailed computational protocol is essential for reproducible and accurate theoretical results. The following outlines a standard and robust methodology for the theoretical study of organic molecules like this compound.

Computational Protocol: Density Functional Theory (DFT)

-

Initial Structure Generation : The 3D structure of this compound will be constructed using molecular modeling software.

-

Geometry Optimization : The initial structure will be optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation.

-

Method : Density Functional Theory (DFT).

-

Functional : Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed due to its proven accuracy for a wide range of organic molecules.[2][3]

-

Basis Set : 6-311++G(d,p) basis set is recommended as it includes diffuse functions and polarization, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.[2][3]

-

-

Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations will be performed at the same level of theory.

-

Purpose : To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Scaling : Calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) would be applied for better comparison with experimental data.

-

-

Electronic Property Calculation : Key electronic properties will be calculated from the optimized geometry.

-

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-